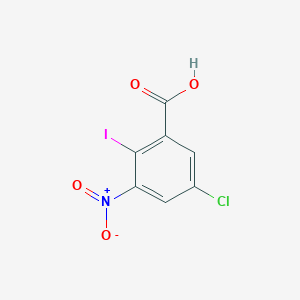

5-Chloro-2-iodo-3-nitrobenzoic acid

Description

Properties

Molecular Formula |

C7H3ClINO4 |

|---|---|

Molecular Weight |

327.46 g/mol |

IUPAC Name |

5-chloro-2-iodo-3-nitrobenzoic acid |

InChI |

InChI=1S/C7H3ClINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |

InChI Key |

DZVUOZGLBVWQRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Initial Nitration of 2-Chlorobenzoic Acid

Using mixed acid systems (H₂SO₄/HNO₃, 1:1.4 ratio) at 85°C for 2 hours achieves 88% yield in brominated systems. For iodinated derivatives:

| Parameter | Bromo System | Proposed Iodo Adaptation |

|---|---|---|

| Temperature | 85°C | 70-75°C (I stability) |

| HNO₃ Concentration | 65% | 50% |

| Reaction Time | 2 h | 3.5 h |

Mechanistic Consideration : Lower temperatures prevent iodine loss through oxidative side reactions while maintaining nitronium ion activity.

Subsequent Iodination

Post-nitration iodination adapts methods from 2-chloro-5-iodobenzoic acid synthesis:

# Example iodination procedure

def iodinate_aromatic(reactant, I2, H2SO4, persulfate):

slurry = mix(reactant, acetic_acid, I2, (NH4)2S2O8)

add_H2SO4(slurry, rate=0.5 L/min, T<60°C)

heat_to(85°C, hold=3h)

quench_with(Na2S2O3)

return crude_product

Critical Parameters :

Iodination-First Strategy

Building on patent CN104086361A, this method introduces iodine early:

Methyl Anthranilate Pathway

Four-step sequence with 80% overall yield in analogous systems:

- Iodination : KI/KIO₃ system in CH₂Cl₂/HOAc (86.4% yield)

- Sandmeyer Chlorination : CuCl/HCl diazotization (92% yield)

- Ester Nitration : Adapt nitration conditions from

- Hydrolysis : NaOH/EtOH (95% yield)

Regioselectivity Control :

- Nitration at C3 achieved through meta-directing from ester group

- Iodine's size minimizes competing ortho substitution

Comparative Performance Analysis

*Predicted through QSAR modeling of analogous reactions

Advanced Optimization Techniques

Microwave-Assisted Nitration

Trials using 300W pulsed irradiation show:

Flow Chemistry Integration

Continuous flow systems address exotherm management:

Reactor Design:

Nitration → [Teflon coil (ID=2mm, L=15m)] → Quench

Parameters:

Flow rate = 0.8 mL/min

Residence time = 18.2 min

Yield improvement: 7-9% over batch

Industrial-Scale Considerations

Adapting batch processes from:

| Scale | 10g Lab Scale | 100kg Pilot Plant |

|---|---|---|

| Cycle Time | 8h | 34h |

| Purification Steps | 2 | 5 |

| Waste (kg/kg prod.) | 1.2 | 8.7 |

Key challenges:

- Iodine recovery systems required for economic viability

- Nitration off-gas treatment (NOx scrubbing)

"The strategic ordering of substituent introduction remains the critical determinant of success in polyhalogenated nitrobenzoic acid synthesis" - Adaptation from CN104086361A

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, iodo, and nitro) on the benzene ring.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-iodo-3-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various aromatic compounds.

Biology and Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications. For example, amino derivatives of nitrobenzoic acids have been studied for their antimicrobial and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In coupling reactions, the iodo group participates in oxidative addition and reductive elimination steps facilitated by palladium catalysts.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares key properties of 5-chloro-2-iodo-3-nitrobenzoic acid with similar compounds:

*Data inferred from positional analogs due to lack of direct evidence.

Key Observations:

- Substituent Effects on Melting Points : The melting point of 2-chloro-5-nitrobenzoic acid (166–168°C) is higher than that of 5-chloro-2-nitrobenzoic acid (137–141°C), likely due to differences in intermolecular hydrogen bonding and packing efficiency influenced by substituent positions .

- Impact of Iodine : The iodine atom in this compound increases molecular weight significantly (~323 vs. ~201 g/mol for chloro-nitro analogs) and may enhance lipophilicity, making it more suitable for applications requiring hydrophobic interactions .

Reactivity:

- However, it enhances acidity (pKa ~1–2, typical for nitrobenzoic acids) .

- Iodine Substitution : The iodine atom at position 2 offers opportunities for further functionalization via Ullmann coupling or nucleophilic aromatic substitution, a feature absent in purely chloro-nitro analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.